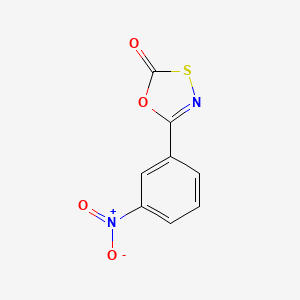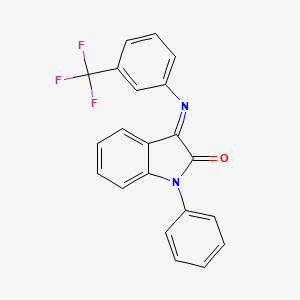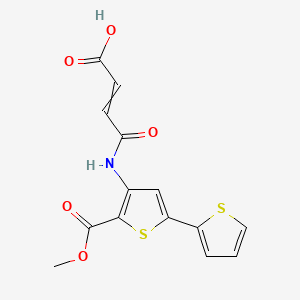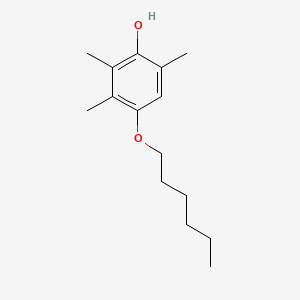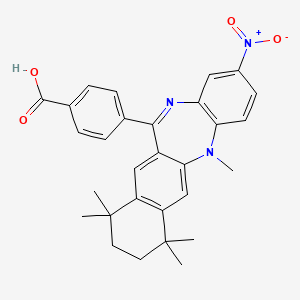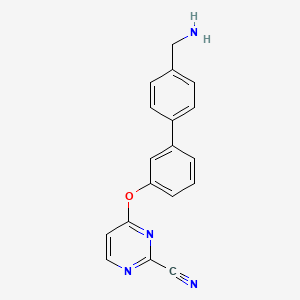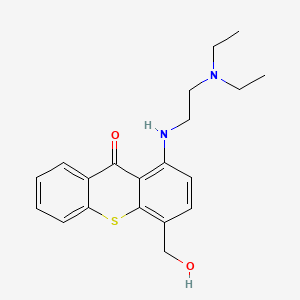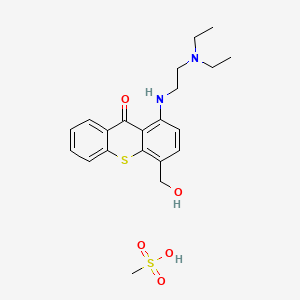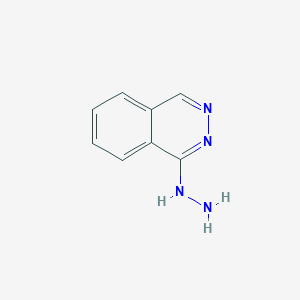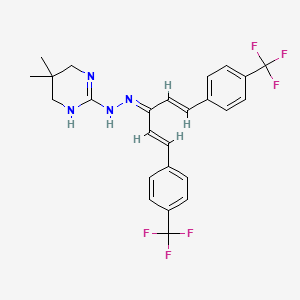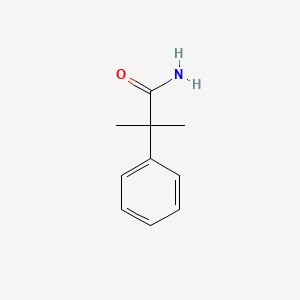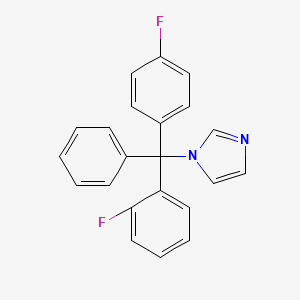
Flutrimazole
Overview
Description
Flutrimazole is a wide-spectrum antifungal drug used for the topical treatment of superficial mycoses of the skin. It is an imidazole derivative, and its antifungal activity has been demonstrated in both in vivo and in vitro studies to be comparable to that of clotrimazole and higher than bifonazole .
Mechanism of Action
Target of Action
Flutrimazole is an imidazole derivative . The primary target of this compound is the enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
This compound works by inhibiting the activity of lanosterol 14α-demethylase . By doing so, it disrupts the biosynthesis of ergosterol . This impairment in the production of ergosterol compromises the integrity of the fungal cell membrane .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase by this compound leads to a decrease in the production of ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its deficiency can lead to the denaturation of the fungal cell membrane .
Pharmacokinetics
This compound has minimal transdermal penetration and long (24 hours) skin retention . The amount of this compound retained per gram of skin is more than 100 times the minimum inhibitory concentration (MIC) obtained in in vitro studies of dermatomycotic pathogens .
Result of Action
The result of this compound’s action is the effective management of dermatomycoses and vaginal candidiasis . By inhibiting the synthesis of ergosterol, this compound causes the denaturation of the fungal cell membrane, leading to the death of the fungal cells .
Action Environment
This compound is used for the topical treatment of superficial mycoses of the skin . The efficacy and stability of this compound can be influenced by environmental factors such as the pH and moisture levels of the skin.
Biochemical Analysis
Biochemical Properties
Flutrimazole’s antifungal activity has been demonstrated in both in vivo and in vitro studies . It interferes with the synthesis of ergosterol, a crucial component of fungal cell membranes, by inhibiting the activity of the enzyme lanosterol 14 α-demethylase . This interaction disrupts the cell membrane structure and function, leading to the death of the fungal cells .
Cellular Effects
This compound’s primary cellular effect is the disruption of fungal cell membrane integrity . By inhibiting the synthesis of ergosterol, this compound causes an increase in cellular permeability, leading to leakage of essential cellular components . This results in the inhibition of fungal cell growth and replication .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the enzyme lanosterol 14 α-demethylase . This enzyme is involved in the biosynthesis of ergosterol . By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol, disrupting the production of an essential component of the fungal cell membrane .
Subcellular Localization
Given its mechanism of action, this compound is likely to be localized to the cell membrane of fungal cells, where it disrupts the synthesis of ergosterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flutrimazole can be synthesized through a multi-step process involving the reaction of 2-fluorobenzyl chloride with 4-fluorobenzylamine to form a bis-benzyl intermediate. This intermediate is then reacted with imidazole under basic conditions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a quasi-emulsion solvent diffusion method. This involves the formation of microsponges containing this compound with polymers like Eudragit RS 100. The microsponges are then formulated into gels for topical application .
Chemical Reactions Analysis
Types of Reactions: Flutrimazole primarily undergoes substitution reactions due to the presence of the imidazole ring and the fluorinated aromatic rings. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Flutrimazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the synthesis and reactivity of imidazole derivatives.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Industry: Formulated into creams and gels for topical application to treat fungal infections.
Comparison with Similar Compounds
Clotrimazole: Another imidazole derivative with similar antifungal activity.
Bifonazole: A broad-spectrum antifungal agent with a different mechanism of action.
Ketoconazole: An imidazole antifungal with both antifungal and anti-inflammatory properties.
Uniqueness of Flutrimazole: this compound is unique in its dual antifungal and anti-inflammatory properties, making it advantageous for treating fungal infections with an inflammatory component. Its efficacy in inhibiting fungal growth and reducing inflammation has been demonstrated to be superior to some other antifungal agents .
Properties
IUPAC Name |
1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2/c23-19-12-10-18(11-13-19)22(26-15-14-25-16-26,17-6-2-1-3-7-17)20-8-4-5-9-21(20)24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMWCHQXCUNUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869622 | |
| Record name | Flutrimazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119006-77-8 | |
| Record name | Flutrimazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119006-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flutrimazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119006778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutrimazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13425 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flutrimazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTRIMAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776S0UP252 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


